Kasugamycin sulfate

Description

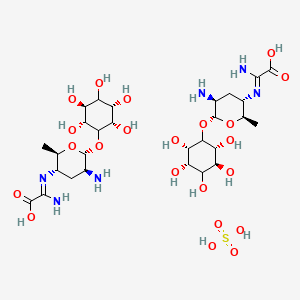

Structure

3D Structure of Parent

Properties

CAS No. |

78822-08-9 |

|---|---|

Molecular Formula |

C28H52N6O22S |

Molecular Weight |

856.8 g/mol |

IUPAC Name |

bis(2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid);sulfuric acid |

InChI |

InChI=1S/2C14H25N3O9.H2O4S/c2*1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h2*3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H2,1,2,3,4)/t2*3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m11./s1 |

InChI Key |

NAPCRKAUXHXHCU-JLNGJXGCSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

6980-18-3 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kasugamycin sulfate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Kasugamycin-Mediated Translation Inhibition in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Kasugamycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by targeting the small ribosomal subunit (30S). Historically viewed as a simple inhibitor of translation initiation, recent evidence reveals a more nuanced, context-dependent mechanism. Kasugamycin binds within the mRNA channel of the 30S subunit, near the peptidyl (P) and exit (E) sites. This binding leads to a dual mechanism of action: it can sterically hinder the binding of canonical, leadered messenger RNAs (mRNAs), thereby preventing the formation of the 30S initiation complex. More significantly, it can also act after the formation of the 70S initiation complex, stalling the ribosome at the start codon and preventing its maturation into an elongation-competent state. This latter activity is highly dependent on the mRNA sequence, with a guanine residue immediately preceding the start codon greatly enhancing the inhibitory effect. This guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Translation Inhibition

Kasugamycin's primary target is the bacterial ribosome, where it interferes with the crucial first step of protein synthesis: translation initiation.[1][2] Unlike many other aminoglycosides, it does not typically induce misreading of the genetic code; instead, it is unique in its ability to decrease translational errors.[3]

Binding Site on the 30S Ribosomal Subunit

Crystallographic and cryo-electron microscopy (cryo-EM) studies have precisely located the kasugamycin binding site on the 30S ribosomal subunit.[4][5][6][7]

-

Location: Kasugamycin binds within the mRNA channel, a path that guides the mRNA through the ribosome. Specifically, it occupies a pocket near the junction of the P and E sites.[4][6][8]

-

Molecular Interactions: The drug makes direct contact with universally conserved nucleotides of the 16S ribosomal RNA (rRNA), primarily G926 in helix 28 and A794 in helix 24.[1][4][6]

-

Mode of Binding: Kasugamycin mimics the structure of mRNA nucleotides.[5][9] By occupying this space, it does not directly compete with the initiator fMet-tRNA in the P site but rather perturbs the path of the mRNA itself, indirectly destabilizing the crucial codon-anticodon interaction required for initiation.[1][5][10]

A Dual and Context-Dependent Mechanism

The traditional model of kasugamycin action suggested it primarily blocked the binding of initiator tRNA to the 30S subunit, preventing the formation of the 30S initiation complex (IC).[11][12] However, recent genome-wide studies have revealed a more complex, dual mechanism that can also affect the fully assembled 70S initiation complex.[11][12][13][14]

-

Inhibition of 30S Initiation Complex (IC) Formation: For canonical mRNAs that possess a 5' untranslated region (UTR), kasugamycin's presence in the mRNA channel creates a steric clash. This interference can prevent the proper positioning of the mRNA and the initiator tRNA, thus inhibiting the formation of the 30S IC.[5][11][14] This explains why kasugamycin is particularly effective against leadered mRNAs but not leaderless ones, which lack the 5' UTR and initiate translation directly on a 70S ribosome.[1][3][5]

-

Stalling of the 70S Initiation Complex: Contrary to the older model, kasugamycin does not always prevent the 70S IC from forming. Instead, it can trap the 70S ribosome at the start codon.[11][12][13] This stalled complex is unable to mature into an elongation-competent state, which involves the departure of initiation factors and the final accommodation of the fMet-tRNA in the P site.[14] This stalling effect is highly dependent on the local mRNA sequence.

The severity of translation inhibition is significantly influenced by the nucleotide at the -1 position (immediately upstream of the A in the AUG start codon). A guanine (G) at this position makes a gene most susceptible to kasugamycin-induced stalling.[11][12][14] Genes with a cytosine (C) at -1 are moderately affected, while those with adenine (A) or uracil (U) are least sensitive.[14]

Quantitative Analysis of Inhibition

The inhibitory activity of kasugamycin is context-dependent and varies between different bacterial species.

Table 1: Context-Dependency of Kasugamycin Inhibition on mRNA

| mRNA Feature | Effect on Kasugamycin Inhibition | Reference |

| Nucleotide at -1 Position | Guanosine (G) is most conducive to inhibition. | [11][12][14] |

| Cytidine (C) shows moderate sensitivity. | [14] | |

| Adenosine (A) or Uridine (U) are least sensitive. | [14] | |

| mRNA Leader | Canonical (leadered) mRNAs are strongly inhibited. | [1][2][5] |

| Leaderless mRNAs are largely resistant. | [1][3][5] | |

| Translational Coupling | Inhibition is attenuated for genes in operons where the start codon overlaps the stop codon of the upstream gene. | [11][12] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Kasugamycin

| Bacterial Species | Strain | MIC (μg/mL) | Reference |

| Neisseria gonorrhoeae | Susceptible Clinical Isolates | 30 | [9] |

| Neisseria gonorrhoeae | Somewhat Sensitive Isolates | 60-100 | [9] |

| Neisseria gonorrhoeae | Resistant Clinical Isolates | 200 | [9] |

| Xanthomonas oryzae pv. oryzae | Z173-S (Susceptible) | 120 | [15] |

| Xanthomonas oryzae pv. oryzae | Z173-RKA (Resistant) | 30,000 | [15] |

Table 3: Off-Target Inhibitory Activity Against Glycoside Hydrolase Family 18 (GH18) Chitinases

Note: While the primary mechanism is translation inhibition, kasugamycin has been identified as a competitive inhibitor of certain chitinases, a finding relevant for drug development and understanding potential off-target effects.

| Enzyme (Source) | Ki (μM) | Reference |

|---|---|---|

| SmChiA (Serratia marcescens) | 29.00 | [16] |

| OfChtI (Ostrinia furnacalis) | 0.25 | [16] |

| HsCht (Homo sapiens) | 0.44 | [16] |

| AMCase (Homo sapiens) | 1.80 |[16] |

Visualizing the Mechanism and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex molecular interactions and experimental procedures.

Caption: A simplified workflow of the bacterial translation initiation pathway.

Caption: Kasugamycin exhibits a dual mechanism, blocking both 30S and 70S initiation steps.

Caption: The inhibitory effect of kasugamycin is dictated by specific mRNA features.

Caption: A standard workflow for analyzing translation via ribosome profiling.

Key Experimental Methodologies

The elucidation of kasugamycin's mechanism has relied on a combination of structural biology, biochemistry, and genomics techniques.

Cryo-Electron Microscopy (Cryo-EM)

This technique has been instrumental in visualizing the kasugamycin-ribosome complex at near-atomic resolution.[7][17][18]

-

Sample Preparation: 70S ribosomes (or 30S subunits) from bacteria like E. coli or T. thermophilus are purified. The kasugamycin-ribosome complex is formed by incubating purified ribosomes with an excess of the antibiotic. For initiation complexes, initiation factors (IF1, IF2, IF3), mRNA, and fMet-tRNA are also included.[17][18]

-

Grid Preparation and Data Collection: The sample solution is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample. Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[7]

-

Image Processing: Thousands of particle images are picked from the micrographs. Software packages like RELION are used for 2D classification, 3D classification, and 3D refinement to generate a high-resolution density map of the complex.[7] An atomic model is then built into the map.

In Vitro Translation Inhibition Assay

These assays directly measure the effect of kasugamycin on protein synthesis using a cell-free system.[19][20]

-

System Components: The assay typically uses an E. coli S100 or S30 cell extract, which contains all the necessary translational machinery (ribosomes, tRNAs, factors).[4] Alternatively, a PURE (Protein synthesis Using Recombinant Elements) system with purified components can be used.

-

Reaction Setup: A specific mRNA template (e.g., for luciferase or a model protein like cspE) is added to the system.[14][19] The reaction includes amino acids, one of which is radiolabeled (e.g., [35S]-Methionine) or fluorescently tagged for detection.

-

Inhibition Measurement: Reactions are run with varying concentrations of kasugamycin. The amount of synthesized protein is quantified by measuring radioactivity or fluorescence. For gel-based analysis, the protein products are separated by SDS-PAGE and visualized by autoradiography.[11] A reduction in the protein product indicates inhibition.

Ribosome Profiling (Ribo-seq)

This powerful, genome-wide technique maps the exact position of all ribosomes on their mRNA templates within a cell at a specific moment.

-

Protocol Overview: Bacterial cultures are treated with kasugamycin to stall translating ribosomes. The cells are then lysed, and cellular mRNAs are digested with a nuclease (e.g., RNase I). The ribosomes protect the segment of mRNA they are covering from digestion. These ribosome-protected fragments ("footprints") are isolated. The footprints are then converted into a cDNA library and sequenced using high-throughput sequencing.

-

Data Analysis: The resulting sequences are mapped back to the bacterial genome. The density of reads at each codon reveals the ribosome occupancy. In kasugamycin-treated cells, this method shows a dramatic increase in ribosome density specifically at the start codons of sensitive genes, providing direct evidence of 70S stalling.[11][14]

Mechanisms of Bacterial Resistance

Bacterial resistance to kasugamycin primarily arises from modifications that either prevent the drug from binding or alter the ribosomal target.

-

Modification of 16S rRNA: The most common mechanism is the loss of methylation at two adjacent adenosine residues (A1518 and A1519) in the 16S rRNA.[1][21] This modification is carried out by the KsgA methyltransferase. Mutations that inactivate the ksgA gene prevent this methylation, leading to a conformational change in the ribosome that confers kasugamycin resistance.[9][21]

-

Mutations in 16S rRNA: Direct mutations in the 16S rRNA nucleotides that form the kasugamycin binding pocket, such as A794 and G926, can also confer high-level resistance.[6][21]

-

Enzymatic Inactivation: Some pathogenic bacteria have acquired genes that encode enzymes capable of modifying and inactivating kasugamycin. For example, a novel 2'-N-acetyltransferase, aac(2')-IIa, has been identified in rice pathogens that inactivates the drug through acetylation.[21]

References

- 1. Kasugamycin - Wikipedia [en.wikipedia.org]

- 2. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]

- 4. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Alanine-mediated P cycle boosting enhances the killing efficiency of kasugamycin on antibiotic-resistant Xanthomonas oryzae [frontiersin.org]

- 16. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Ribosomal Binding Site of Kasugamycin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, is a potent inhibitor of bacterial protein synthesis. Its specificity and low toxicity profile have made it a valuable tool in agricultural applications and a subject of interest for therapeutic development. This technical guide provides an in-depth exploration of the ribosomal binding site of kasugamycin sulfate. It details the molecular interactions at the atomic level, summarizes quantitative binding data, outlines key experimental methodologies for studying this interaction, and presents visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers in microbiology, structural biology, and drug development seeking to understand and potentially exploit the unique mechanism of kasugamycin.

Molecular Mechanism of Action

Kasugamycin primarily targets the 30S ribosomal subunit , interfering with the initiation of translation.[1][2] Unlike many other aminoglycosides, it does not typically cause misreading of the mRNA codon.[3] Instead, its binding sterically hinders the proper placement of the initiator fMet-tRNAfMet in the P-site of the ribosome.[4] This inhibition is context-dependent, with the nucleotide composition of the mRNA, particularly the residue at the -1 position relative to the start codon, influencing the efficacy of the antibiotic.[1][5][6] Specifically, a guanine at the -1 position has been shown to be most conducive to kasugamycin-mediated inhibition.[1][5][6] While traditionally viewed as an inhibitor of 30S initiation complex formation, recent studies have shown that kasugamycin can also interfere with translation after the 70S initiation complex has formed, leading to an accumulation of ribosomes at the start codon.[1][5][6]

The Ribosomal Binding Site

X-ray crystallography and cryo-electron microscopy studies have elucidated the precise binding location of kasugamycin on the 30S ribosomal subunit.[4][7][8][9] The antibiotic binds within the mRNA channel , at the junction of the P and E sites.[7][8] This binding pocket is primarily composed of 16S rRNA.

Key interactions involve universally conserved nucleotides:

-

G926 and A794 of the 16S rRNA are critical for kasugamycin binding.[7][8] Mutations in these residues have been shown to confer resistance to the antibiotic.[10]

-

Additional residues that stabilize the binding of kasugamycin include A792, A1499, G1505, and U1506 .[7]

The kasugamycin molecule essentially mimics the path of the mRNA backbone, leading to a steric clash with the incoming initiator tRNA and the mRNA itself.[8] This direct obstruction prevents the formation of a productive translation initiation complex.

Quantitative Binding and Inhibition Data

The following table summarizes the available quantitative data for the interaction of kasugamycin with the ribosome and its inhibitory effects on translation.

| Parameter | Value | Organism/System | Method | Reference |

| Association Constant (Ka) | ~6 x 104 M-1 | E. coli 70S Ribosomes | Equilibrium Dialysis | [1] |

| Dissociation Constant (Kd) | ~2 x 10-5 M | E. coli 30S Subunit | Not Specified | [11] |

| IC50 (In vitro translation) | ~30 µM | E. coli cell-free system | In vitro translation assay | [11] |

Experimental Protocols

The determination of the kasugamycin binding site and its mechanism of action has been made possible through a combination of structural and biochemical techniques. Below are detailed methodologies for key experiments.

X-Ray Crystallography of the Kasugamycin-Ribosome Complex

This method provides high-resolution structural information of the antibiotic bound to the ribosome.

-

Ribosome Crystallization: 70S ribosomes from E. coli are crystallized under specific buffer and precipitant conditions.

-

Soaking: Kasugamycin is introduced to the ribosome crystals by soaking them in a solution containing the antibiotic.[7]

-

Data Collection: The crystals are then flash-frozen in liquid nitrogen and subjected to X-ray diffraction. Diffraction data are collected at a synchrotron source.[7]

-

Structure Determination: The structure is solved using molecular replacement with a known ribosome structure. The resulting electron density map is then used to model the kasugamycin molecule into its binding site.[7] An (Fo – Fo) difference electron density map is often created to precisely locate the antibiotic.[7]

Cryo-Electron Microscopy (Cryo-EM) of the Kasugamycin-30S Initiation Complex

Cryo-EM allows for the structural determination of large, dynamic complexes like the ribosome in a near-native state.

-

Complex Formation: 30S ribosomal subunits are incubated with initiation factors (IF1, IF2, IF3), fMet-tRNAfMet, a model mRNA, and this compound.[9] Typical concentrations are in the micromolar range for the ribosomal components and a higher concentration for kasugamycin to ensure saturation.[7]

-

Grid Preparation: A small volume of the complex solution is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope (TEM), such as a Titan Krios, equipped with a direct electron detector. A large number of particle images are collected automatically.

-

Image Processing and 3D Reconstruction: The particle images are processed using software like RELION. This involves particle picking, 2D classification to remove non-ideal particles, and 3D classification and refinement to generate a high-resolution 3D map of the kasugamycin-bound 30S initiation complex.

Toeprinting Assay

This biochemical assay is used to map the position of the ribosome on an mRNA molecule and to assess the effect of inhibitors on translation initiation.

-

In Vitro Translation Reaction: A cell-free translation system is set up containing 30S ribosomal subunits, initiation factors, fMet-tRNAfMet, the mRNA of interest, and kasugamycin at various concentrations.

-

Primer Extension: A DNA primer complementary to a downstream region of the mRNA is added along with reverse transcriptase and dNTPs. The reverse transcriptase synthesizes a cDNA copy of the mRNA template.

-

Inhibition of Reverse Transcriptase: When the reverse transcriptase encounters the ribosome stalled on the mRNA, it stops, resulting in a truncated cDNA product.

-

Analysis: The cDNA products are resolved on a sequencing gel alongside a sequencing ladder generated from the same mRNA. The position of the truncated product, or "toeprint," indicates the position of the leading edge of the ribosome.[2] In the presence of kasugamycin, an enhanced toeprint at the start codon is indicative of stalled initiation complexes.[2]

Visualizing Kasugamycin's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key molecular events in kasugamycin's inhibition of translation initiation.

Conclusion

Kasugamycin's unique mechanism of action, targeting translation initiation with context-dependent efficacy, continues to make it a molecule of significant scientific interest. The detailed structural and biochemical understanding of its binding site on the 30S ribosomal subunit provides a solid foundation for the rational design of novel antibacterial agents. By targeting a well-defined and conserved pocket within the ribosome, there is potential to develop new derivatives with improved potency, altered specificity, or the ability to overcome existing resistance mechanisms. This guide has consolidated the current knowledge on the kasugamycin-ribosome interaction, offering a valuable resource for researchers aiming to build upon this foundation.

References

- 1. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]

- 4. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. pnas.org [pnas.org]

- 11. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mode of Action of Kasugamycin Sulfate Against Phytopathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, stands as a significant agent in the control of various phytopathogenic fungi, most notably Magnaporthe oryzae, the causal agent of rice blast disease. Its enduring efficacy is primarily attributed to a highly specific mode of action targeting protein biosynthesis, a fundamental cellular process. This technical guide provides a comprehensive exploration of the core mechanisms by which kasugamycin sulfate exerts its antifungal activity. Delving into its molecular interactions with the fungal ribosome, this document elucidates the intricacies of translation inhibition. Furthermore, it explores a secondary mode of action involving the inhibition of chitinase, a key enzyme in fungal cell wall metabolism. Detailed experimental protocols and quantitative data are presented to offer researchers a practical resource for studying and leveraging the unique properties of this important antifungal agent.

Primary Mode of Action: Inhibition of Protein Synthesis

The principal mechanism underlying kasugamycin's antifungal activity is the targeted disruption of protein synthesis at the initiation phase. This highly specific action minimizes its effects on mammalian cells, contributing to its favorable toxicological profile.

Molecular Target: The 30S Ribosomal Subunit

Kasugamycin selectively binds to the 30S ribosomal subunit in both fungi and bacteria.[1] X-ray crystallography studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit, in proximity to the P- and E-sites.[2] Specifically, it interacts with conserved nucleotides in the 16S rRNA, including G926 and A794.[2]

Mechanism of Inhibition

Kasugamycin's binding to the 30S ribosomal subunit interferes with the initiation of translation through a multi-faceted mechanism:

-

Interference with tRNA Binding: The binding of kasugamycin to the mRNA path sterically hinders the correct positioning of the initiator tRNA (fMet-tRNA) in the P-site.[1] This perturbation of the mRNA-tRNA codon-anticodon interaction is a critical step in preventing the formation of a functional 70S initiation complex.[2]

-

Mimicry of mRNA Nucleotides: Kasugamycin's structure allows it to mimic codon nucleotides at the P and E sites, further disrupting the intricate molecular choreography of translation initiation.[2]

-

Context-Dependent Inhibition: The inhibitory effect of kasugamycin can be influenced by the nucleotide sequence of the mRNA, particularly the nucleotide immediately preceding the start codon. This context-specific action suggests that the local RNA environment can modulate the binding or inhibitory activity of the antibiotic.

The culmination of these interactions is the arrest of protein synthesis at its very beginning, leading to a bacteriostatic or fungistatic effect.

Secondary Mode of Action: Inhibition of Chitinase

Recent studies have unveiled a secondary mode of action for kasugamycin, expanding our understanding of its antifungal properties. Kasugamycin has been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases.[3][4]

Molecular Target: Glycoside Hydrolase Family 18 (GH18) Chitinases

Chitinases are crucial enzymes for fungi, playing a vital role in cell wall synthesis, morphogenesis, and degradation. By targeting these enzymes, kasugamycin can disrupt the integrity of the fungal cell wall, leading to growth inhibition.

Mechanism of Inhibition

Kasugamycin acts as a competitive inhibitor, binding to the substrate-binding cleft of the chitinase enzyme.[3][4] This binding is stabilized by electrostatic interactions between the amino group of kasugamycin and a conserved aspartate residue within the catalytic domain of the enzyme.[3] By occupying the active site, kasugamycin prevents the natural substrate, chitin, from binding and being hydrolyzed, thereby disrupting cell wall metabolism.

Quantitative Data

The efficacy of kasugamycin against various phytopathogenic fungi can be quantified through metrics such as the half-maximal inhibitory concentration (IC50) and minimal inhibitory concentration (MIC).

Table 1: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae by Kasugamycin

| Kasugamycin Concentration (ppm) | Mycelial Growth (cm) | Percent Inhibition (%) |

| 500 | 2.53 | 71.88 |

| 1000 | 1.43 | 84.11 |

| 1500 | 0.66 | 92.66 |

Data adapted from a study on the evaluation of fungicides against Pyricularia oryzae.[5]

Table 2: Inhibition Constants (Ki) and Dissociation Constants (Kd) of Kasugamycin against GH18 Chitinases

| Chitinase Source | Ki (μM) | Kd (μM) |

| Human (HsCht) | 0.27 | 0.92 |

| Insect (Ostrinia furnacalis, OfChtI) | 1.25 | 3.89 |

| Bacterium (Serratia marcescens, SmChiA) | 15.85 | 34.11 |

Data from a study on the discovery of kasugamycin as a chitinase inhibitor.[3]

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of kasugamycin on protein synthesis using a fungal cell-free extract.

Methodology:

-

Preparation of Fungal Cell-Free Extract:

-

Grow a culture of the target fungus to mid-log phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Lyse the cells using a method such as cryogenic lysis or glass bead homogenization to preserve the integrity of the translational machinery.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

In Vitro Translation Reaction:

-

Prepare a reaction mixture containing the fungal cell-free extract, an energy source (ATP, GTP), amino acids, and a buffer system.

-

Add this compound at a range of concentrations to the reaction mixtures.

-

Initiate the reaction by adding a reporter mRNA (e.g., luciferase mRNA).

-

Incubate the reactions at an optimal temperature for a defined period.

-

-

Analysis:

-

Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).

-

Calculate the percentage of inhibition of protein synthesis at each kasugamycin concentration relative to a no-drug control.

-

Ribosome Binding Assay (Filter Binding Method)

This protocol describes a filter-binding assay to quantify the interaction between kasugamycin and fungal ribosomes.

Methodology:

-

Preparation of Components:

-

Isolate and purify 70S ribosomes or 30S ribosomal subunits from the target fungus.

-

Prepare radiolabeled kasugamycin or a fluorescently labeled derivative.

-

-

Binding Reaction:

-

Incubate a fixed concentration of purified ribosomes with varying concentrations of labeled kasugamycin in a suitable binding buffer.

-

Allow the binding to reach equilibrium.

-

-

Filtration:

-

Pass the binding reactions through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-ligand complexes will bind to the membrane, while unbound kasugamycin will pass through.

-

Wash the membrane with cold binding buffer to remove non-specifically bound ligand.

-

-

Quantification:

-

Measure the amount of labeled kasugamycin retained on the membrane using scintillation counting (for radiolabels) or fluorescence detection.

-

Analyze the data to determine the dissociation constant (Kd), which reflects the affinity of kasugamycin for the ribosome.

-

Chitinase Inhibition Assay

This protocol details a method to measure the inhibitory activity of kasugamycin against fungal chitinase.

Methodology:

-

Enzyme and Substrate Preparation:

-

Purify chitinase from the target phytopathogenic fungus or use a commercially available enzyme.

-

Prepare a solution of a chromogenic or fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside).

-

-

Inhibition Assay:

-

Pre-incubate the chitinase enzyme with various concentrations of this compound in an appropriate assay buffer.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

-

Measurement and Analysis:

-

Stop the reaction and measure the amount of product formed (e.g., by measuring absorbance or fluorescence).

-

Calculate the percentage of chitinase inhibition at each kasugamycin concentration and determine the IC50 value.

-

Fungal Signaling Pathways and Kasugamycin

While the direct inhibition of protein synthesis is the primary mode of action, the downstream consequences of this inhibition can impact various cellular signaling pathways. Research in this area is ongoing, but it is plausible that the cellular stress induced by kasugamycin could trigger responses mediated by pathways such as the Mitogen-Activated Protein Kinase (MAPK) and cAMP signaling pathways, which are central to fungal development, stress response, and pathogenicity. Further investigation is needed to elucidate the specific effects of kasugamycin on these pathways in phytopathogenic fungi.

Conclusion

This compound's potent and specific mode of action against phytopathogenic fungi, primarily through the inhibition of protein synthesis initiation and secondarily through the inhibition of chitinase, makes it a valuable tool in agriculture. The detailed understanding of its molecular mechanisms, supported by the experimental protocols and quantitative data presented in this guide, provides a solid foundation for researchers and drug development professionals to explore its full potential, develop synergistic antifungal strategies, and manage the emergence of resistance. The continued investigation into its effects on fungal signaling pathways will further enhance our ability to utilize this important antibiotic effectively and sustainably.

References

- 1. biorxiv.org [biorxiv.org]

- 2. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

Kasugamycin as a Tool for Studying Ribosomal Dynamics and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kasugamycin is an aminoglycoside antibiotic that acts as a potent and specific inhibitor of bacterial translation initiation. Unlike many other aminoglycosides that target the A-site and induce miscoding, kasugamycin binds to a distinct site on the 30S ribosomal subunit, preventing the formation of a canonical 70S initiation complex. This unique mechanism of action makes it an invaluable tool for dissecting the intricate dynamics of the ribosome during the rate-limiting step of protein synthesis. This guide provides a comprehensive overview of kasugamycin's mechanism, summarizes key quantitative data, details experimental protocols for its use, and visualizes its impact on ribosomal pathways, offering researchers a technical resource for leveraging kasugamycin in their studies of ribosomal function and for antibiotic development.

Mechanism of Action and Impact on Ribosomal Dynamics

Kasugamycin exerts its inhibitory effect by targeting the small (30S) ribosomal subunit. Its primary binding site is located within the mRNA channel, spanning the peptidyl (P) and exit (E) sites.[1][2] This strategic positioning does not directly overlap with the binding site for the initiator fMet-tRNA in the P-site. Instead, kasugamycin acts by sterically occluding the path of canonical, leadered messenger RNA (mRNA).

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that kasugamycin binding clashes with the mRNA backbone at positions immediately upstream of the start codon (-1 and -2).[3][4] This clash physically prevents the proper accommodation of the mRNA in the initiation complex, thereby indirectly inhibiting the stable binding of the initiator tRNA to the start codon.[5][6]

A key feature of kasugamycin's action is its context dependency. The inhibitory effect is significantly modulated by the identity of the nucleotide at the -1 position of the mRNA (immediately preceding the AUG start codon). A guanine (G) at this position makes translation most susceptible to kasugamycin inhibition.[3][7] This specificity allows researchers to use kasugamycin to probe the role of the mRNA sequence context in initiation efficiency.

Furthermore, kasugamycin differentially affects leadered versus leaderless mRNA translation. Because it primarily interferes with the 5' untranslated region (UTR) of leadered mRNAs, the translation of leaderless mRNAs, which initiate directly at a 5'-terminal AUG, is less affected.[4][8] While some studies show that kasugamycin can still inhibit leaderless translation, particularly at a post-initiation step, its preferential activity provides a powerful method for distinguishing between these two initiation pathways.[6] Recent evidence also shows that kasugamycin can stall the 70S initiation complex at the start codon, interfering with its maturation into an elongation-competent ribosome.[3][7]

Quantitative Data

Quantitative data on the binding affinity and inhibitory concentration of kasugamycin are crucial for designing and interpreting experiments. While comprehensive datasets are not widely consolidated in the literature, the following table summarizes available values. The primary binding affinity reported is an association constant from an early equilibrium dialysis study. Other values provide context on the concentrations used to achieve significant inhibition in various experimental systems.

| Parameter | Value | Organism/System | Method | Reference |

| Association Constant (Ka) | ~6 x 104 M-1 | E. coli 70S Ribosome | Equilibrium Dialysis | [9] |

| IC50 | >400 µM | Mammalian Mitochondrial Protein Synthesis | In vitro Translation | [10] |

| Minimal Inhibitory Conc. (MIC) | 125 - 250 µg/mL | Pseudomonas spp. | Broth Dilution | [11] |

| Effective Concentration (Toeprinting) | 50 µM - 1 mM | E. coli Cell-Free System | Toeprinting Assay | [3] |

| Effective Concentration (Ribosome Profiling) | 1 mg/mL - 10 mg/mL | E. coli (in vivo) | Ribosome Profiling | [1] |

Visualization of Pathways and Workflows

Kasugamycin's Interference with Translation Initiation

The following diagram illustrates the canonical bacterial translation initiation pathway and pinpoints the step at which kasugamycin (Ksg) intervenes.

Experimental Workflow: Ribosome Profiling with Kasugamycin

Ribosome profiling (Ribo-seq) is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide scale. Using kasugamycin in a Ribo-seq experiment allows researchers to trap and identify ribosomes stalled at initiation sites.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing kasugamycin to study ribosome dynamics.

In Vitro Translation Inhibition Assay

This assay measures the effect of kasugamycin on the synthesis of a reporter protein (e.g., luciferase, GFP) in a bacterial cell-free translation system.

Materials:

-

S30 Extract from E. coli

-

Premix solution (containing amino acids, ATP, GTP, buffers)

-

Reporter mRNA (e.g., Firefly Luciferase mRNA with a canonical Shine-Dalgarno sequence)

-

Kasugamycin stock solution (e.g., 10 mM in nuclease-free water)

-

Nuclease-free water

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Reaction Setup: On ice, prepare a master mix containing the S30 extract and premix solution according to the manufacturer's instructions.

-

Inhibitor Titration: In a 96-well plate, set up reactions by adding the master mix to each well. Add kasugamycin at a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). Include a "no mRNA" control.

-

Initiation of Translation: Add a fixed amount of reporter mRNA to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Signal Detection: Remove the plate from the incubator and allow it to cool to room temperature. Add the luciferase assay reagent to each well.

-

Measurement: Immediately measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal of each kasugamycin-treated sample to the untreated (0 µM) control. Plot the percentage of translation activity against the log of kasugamycin concentration to determine the IC50 value.

Toeprinting Assay to Map Ribosome Stalling

Toeprinting is a primer extension inhibition assay used to map the precise location of the ribosome on an mRNA template. Kasugamycin-induced stalling at the initiation complex results in a specific "toeprint" signal.

Materials:

-

Purified 30S ribosomal subunits

-

Initiation Factors (IF1, IF2, IF3)

-

fMet-tRNAfMet

-

In vitro transcribed mRNA of interest

-

DNA primer, 5'-end labeled with a radioactive isotope (e.g., 32P) or fluorescent dye

-

Reverse Transcriptase (e.g., AMV or M-MLV)

-

dNTPs

-

Kasugamycin stock solution

-

Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)

-

Sequencing gel apparatus and reagents

Methodology:

-

Primer Annealing: Mix the mRNA template and the 5'-labeled primer in a tube. Heat to 80-85°C for 2-3 minutes and allow to cool slowly to room temperature to anneal.

-

Initiation Complex Formation: To the annealed mRNA/primer mix, add reaction buffer, 30S subunits, and kasugamycin (or a vehicle control). Incubate at 37°C for 10 minutes.

-

Add Initiation Factors and tRNA: Add IF1, IF2, IF3, GTP, and fMet-tRNAfMet to the mixture. Continue incubation at 37°C for 15-20 minutes to allow the 30S initiation complex to form and stall.

-

Primer Extension: Add dNTPs and reverse transcriptase to the reaction. Incubate at 37°C for another 15-20 minutes. The reverse transcriptase will synthesize cDNA until it is blocked by the stalled ribosome.

-

Termination and Purification: Stop the reaction by adding a stop solution (e.g., formamide, EDTA, loading dyes). Purify the cDNA products (e.g., via phenol-chloroform extraction and ethanol precipitation).

-

Gel Electrophoresis: Run the samples on a denaturing polyacrylamide (sequencing) gel alongside a sequencing ladder generated with the same primer and mRNA template.

-

Analysis: Visualize the gel by autoradiography or fluorescence imaging. The "toeprint" is the band that appears in the kasugamycin-treated lane, corresponding to the cDNA product whose extension was blocked by the ribosome. Its position, 15-17 nucleotides downstream of the first nucleotide of the start codon, maps the leading edge of the stalled 30S subunit.

Cryo-EM Sample Preparation of a Kasugamycin-Ribosome Complex

This protocol outlines the preparation of a vitrified sample of the ribosome-kasugamycin complex for high-resolution structural determination by cryo-electron microscopy.

Materials:

-

Highly purified, salt-washed 70S ribosomes or 30S subunits (concentration >1 mg/mL)

-

Kasugamycin stock solution

-

Cryo-EM grids (e.g., Quantifoil R2/2)

-

Glow discharger

-

Vitrification device (e.g., Vitrobot)

-

Liquid ethane and liquid nitrogen

-

Appropriate buffer (e.g., HEPES-polymix buffer with a defined Mg2+ concentration)

Methodology:

-

Complex Formation: Mix the purified ribosomes with a molar excess of kasugamycin (e.g., 50-100 µM final concentration). Incubate on ice for 30 minutes to ensure complete binding. The final ribosome concentration should be optimized, typically in the range of 0.5-2 mg/mL.

-

Grid Preparation: Glow-discharge the cryo-EM grids for 30-60 seconds to make the carbon surface hydrophilic.

-

Vitrification:

-

Set the environmental chamber of the vitrification device to a controlled temperature (e.g., 4°C) and 100% humidity.

-

Apply 3-4 µL of the ribosome-kasugamycin complex solution to the glow-discharged grid.

-

Blot the grid with filter paper for a set time (e.g., 2-4 seconds) to create a thin aqueous film.

-

Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample in a layer of vitreous (non-crystalline) ice.

-

-

Grid Storage and Screening: Transfer the vitrified grid to a grid box and store under liquid nitrogen. Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution prior to high-resolution data collection.

Conclusion

Kasugamycin's well-defined mechanism of action, centered on the steric inhibition of mRNA binding during translation initiation, establishes it as a premier tool for probing ribosomal function. Its context-dependent activity and differential effects on leadered versus leaderless transcripts provide unique opportunities to investigate the regulatory nuances of protein synthesis. By employing the quantitative data and detailed experimental protocols outlined in this guide, researchers can effectively utilize kasugamycin to trap and analyze initiation complexes, map ribosome-mRNA interactions with high precision, and gain deeper insights into the dynamic conformational changes that govern the ribosome's function. For drug development professionals, understanding the precise interactions of kasugamycin offers a structural and mechanistic blueprint for the design of novel antibiotics targeting the underexploited initiation phase of bacterial translation.

References

- 1. pnas.org [pnas.org]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]

- 6. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]

- 9. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Antibiotic Spectrum of Kasugamycin: A Technical Review

Abstract

This technical guide provides an in-depth analysis of the early research conducted on the antibiotic spectrum of kasugamycin, an aminoglycoside antibiotic discovered in 1965.[1] Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes foundational data from key initial studies. It presents a comprehensive summary of kasugamycin's in vitro activity against a range of bacterial species, details the experimental methodologies employed in these seminal works, and visualizes the experimental workflow and the logic of its antimicrobial selectivity. The information compiled herein serves as a critical reference for understanding the initial characterization of kasugamycin's properties and its historical context in the landscape of antimicrobial agents.

Introduction

Kasugamycin, an aminoglycoside antibiotic isolated from Streptomyces kasugaensis, was first described in the mid-1960s.[1] Initial reports suggested its potential efficacy against a variety of pathogenic bacteria, with a particular interest in its activity against Pseudomonas species. This document revisits the foundational in vitro studies that first defined the antibacterial spectrum of kasugamycin, providing a quantitative and methodological summary of these early findings.

Quantitative Antimicrobial Spectrum

The initial assessments of kasugamycin's antibiotic activity were primarily conducted using tube dilution methods to determine the Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The following tables summarize the quantitative data from a key 1967 study by Levitan, which evaluated the in vitro antibacterial activity of kasugamycin against a panel of clinical isolates.

Table 1: In Vitro Susceptibility of Various Bacterial Species to Kasugamycin

| Bacterial Species | Number of Strains Tested | Range of MIC (μg/ml) | Median MIC (μg/ml) |

| Pseudomonas sp. | 35 | 125 ->500 | 250 |

| Escherichia coli | 10 | >500 | >500 |

| Klebsiella-Aerobacter | 10 | >500 | >500 |

| Paracolobactrum sp. | 5 | >500 | >500 |

| Proteus sp. (indole-positive) | 5 | >500 | >500 |

| Proteus mirabilis | 5 | >500 | >500 |

| Salmonella sp. | 5 | >500 | >500 |

| Staphylococcus aureus | 10 | >500 | >500 |

| Diplococcus pneumoniae | 5 | >500 | >500 |

| Streptococcus sp. (alpha-hemolytic) | 5 | >500 | >500 |

| Streptococcus sp. (beta-hemolytic) | 5 | >500 | >500 |

Data extracted from Levitan, 1967.

Table 2: In Vitro Susceptibility of Pseudomonas sp. to Kasugamycin and Colistin

| Antibiotic | Number of Strains Tested | Range of MIC (μg/ml) | Median MIC (μg/ml) |

| Kasugamycin | 35 | 125 ->500 | 250 |

| Colistin | 35 | 0.78 - 6.25 | 3.12 |

Data extracted from Levitan, 1967, for comparative purposes.

Experimental Protocols

The early determinations of kasugamycin's antibiotic spectrum were based on established microbiological techniques. The following protocol is a detailed reconstruction of the methodology described in the 1967 study by Levitan.

Determination of Minimum Inhibitory Concentration (MIC)

A tube dilution susceptibility test was employed to ascertain the MIC of kasugamycin against various bacterial isolates.

-

Preparation of Antibiotic Concentrations: A stock solution of kasugamycin hydrochloride was serially diluted in Trypticase Soy Broth to achieve a range of final concentrations. These dilutions were distributed in 1.0-ml volumes into sterile test tubes.

-

Inoculum Preparation: The bacterial species tested were recent clinical isolates. A standardized inoculum was prepared by diluting an overnight broth culture of each isolate to a final concentration of 105 organisms per ml.

-

Incubation: Each tube containing the antibiotic dilution was inoculated with 1.0 ml of the standardized bacterial suspension. The tubes were then incubated at 37°C for 18 to 24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of kasugamycin that resulted in no visible turbidity (i.e., complete inhibition of bacterial growth).

Determination of Bactericidal Levels

To determine the bactericidal concentration, all tubes showing no visible growth from the MIC assay were subcultured.

-

Subculturing: A sample from each clear tube was streaked onto blood-agar plates.

-

Incubation: The plates were incubated at 37°C for 48 hours.

-

Bactericidal Concentration Definition: The concentration of kasugamycin was considered bactericidal if fewer than 10 colonies appeared on the subculture plate. For Pseudomonas strains, the bactericidal level was generally found to be 500 μg/ml.

Culture Media

The primary medium used for the susceptibility testing was Trypticase Soy Broth. For comparative purposes, especially with Pseudomonas strains, Mycin Assay Broth was also used, which was noted to be more basic and resulted in slightly increased activity of kasugamycin.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration as described in the early studies.

Logical Relationship of Kasugamycin's Early Antibiotic Spectrum

This diagram illustrates the categorization of bacterial susceptibility based on the initial in vitro studies.

Conclusion

The early investigations into the antibiotic spectrum of kasugamycin, particularly the comprehensive study by Levitan in 1967, established that its in vitro activity was more limited than initially anticipated. While showing moderate activity against Pseudomonas species, it had no significant effect on a range of other Gram-negative and Gram-positive bacteria at the concentrations tested. These foundational studies were crucial in guiding the subsequent development and application of kasugamycin, which ultimately found its niche primarily as an agricultural fungicide rather than a clinical antibacterial agent for human use. This technical guide provides a clear and concise summary of this pivotal early research for contemporary scientific reference.

References

A Technical Guide to Kasugamycin's Role in the Inhibition of Protein Synthesis Initiation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the aminoglycoside antibiotic kasugamycin, focusing on its molecular mechanism of inhibiting the initiation of protein synthesis. It details the antibiotic's interaction with the ribosome, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes its mechanism of action and related concepts.

Executive Summary

Kasugamycin is an aminoglycoside antibiotic that selectively inhibits bacterial protein synthesis at the initiation phase.[1] Unlike many other aminoglycosides, it does not cause misreading of the mRNA codon.[2] Its primary target is the 30S ribosomal subunit, where it binds within the mRNA channel and sterically hinders the formation of a functional 30S initiation complex.[3][4] This inhibitory action is context-dependent, influenced by the mRNA sequence immediately upstream of the start codon.[5][6] Recent evidence also suggests that kasugamycin can interfere with the maturation of the 70S initiation complex.[5][6] This guide delves into the precise molecular interactions, experimental validation, and resistance mechanisms associated with kasugamycin.

Core Mechanism of Action

The initiation of protein synthesis in bacteria is a multi-step process involving the assembly of the 30S ribosomal subunit, initiation factors (IFs), messenger RNA (mRNA), and initiator fMet-tRNA (fMet-tRNA) to form the 30S initiation complex (30S IC).[5][7] This is followed by the association of the 50S ribosomal subunit to form the 70S initiation complex (70S IC), which then matures into an elongation-competent ribosome.[7] Kasugamycin primarily disrupts the initial stages of this pathway.

2.1 Binding Site on the 30S Ribosomal Subunit X-ray crystallography and cryo-electron microscopy studies have precisely located the binding site of kasugamycin on the 30S ribosomal subunit.[3][8][9]

-

Location: Kasugamycin binds within the mRNA channel, a path traversed by the mRNA during translation.[1][3]

-

Key Interactions: The antibiotic is positioned between two universally conserved nucleotides of the 16S rRNA: G926 (located in helix h28) and A794 (in helix h24).[3][8][10] Chemical probing experiments confirm that kasugamycin protects these residues from chemical modification.[3][11] These residues are also known sites for kasugamycin resistance mutations.[3][9]

-

Structural Mimicry: In its bound state, kasugamycin mimics the mRNA nucleotides at the peptidyl (P) and exit (E) sites.[1][12]

2.2 Inhibition of 30S Initiation Complex Formation Kasugamycin's strategic position within the mRNA channel directly interferes with the formation of the 30S IC.

-

Steric Hindrance: The bound antibiotic physically obstructs the path of the mRNA.[3][8] Structural modeling predicts a direct clash between kasugamycin and the mRNA residues at positions -1 and -2 (immediately upstream of the P-site start codon).[5] This steric clash prevents the proper positioning of the mRNA.

-

Destabilization of fMet-tRNA Binding: By perturbing the placement of the mRNA, kasugamycin indirectly prevents the stable codon-anticodon interaction between the start codon and the fMet-tRNA in the P site.[1][12] This destabilization effectively blocks the binding of the initiator tRNA, a critical step for initiation.[3][13]

2.3 Context-Dependent Inhibition The inhibitory effect of kasugamycin is not uniform across all mRNAs; it is highly dependent on the local sequence context of the ribosome binding site.

-

Influence of the -1 Nucleotide: The identity of the nucleotide immediately preceding the start codon (the -1 position) significantly impacts the degree of inhibition. A guanine (G) at this position makes translation most susceptible to kasugamycin-mediated inhibition.[5][6]

-

Leadered vs. Leaderless mRNA: Kasugamycin is a potent inhibitor of canonical, leadered mRNAs (which contain a 5' untranslated region).[1][3][12] However, it is less effective against leaderless mRNAs, which initiate translation directly at the 5'-terminal start codon.[1][10] This difference in sensitivity is attributed to the reduced steric overlap between the mRNA and the bound drug during the initiation on leaderless transcripts, which may proceed via a 70S ribosome-mediated pathway.[1][5][10]

2.4 Interference with 70S Initiation Complex Maturation More recent genome-wide studies have revealed an additional layer to kasugamycin's mechanism. In cells treated with the antibiotic, there is an observed accumulation of 70S ribosomes at and near the start codons of genes.[5][6] This suggests that kasugamycin does not just block the formation of the 30S IC but can also act after the 50S subunit has joined.[5] The proposed model is that kasugamycin can stall the 70S IC, preventing its maturation into an elongation-competent ribosome capable of translocation.[5][7]

Quantitative Data on Kasugamycin Activity

The efficacy of kasugamycin has been quantified through various in vitro and in vivo experiments. The following tables summarize key data points regarding its inhibitory concentrations.

Table 1: Minimum Inhibitory Concentrations (MIC) of Kasugamycin Against Various Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | (Multiple strains) | 125 - 250 | [14][15] |

| Burkholderia glumae | (Sensitive strains) | 12.5 - 25 | [16] |

| Burkholderia glumae | (Resistant strains) | 1,600 - 3,200 | [16] |

Table 2: Inhibitory Activity of Kasugamycin Against GH18 Chitinases

| Enzyme | Organism | Ki (µM) | Reference |

| HsCht | Homo sapiens | 0.27 | [17][18] |

| AMCase | Homo sapiens | 4.41 | [17][18] |

| OfChtI | Ostrinia furnacalis | 0.38 | [17][18] |

| OfChi-h | Ostrinia furnacalis | 1.14 | [17][18] |

| SmChiA | Serratia marcescens | 1.95 | [17][18] |

| Note: While the primary focus of this guide is on protein synthesis, recent research has discovered kasugamycin also acts as a competitive inhibitor of Glycoside Hydrolase Family 18 (GH18) chitinases.[17][18] |

Key Experimental Protocols

The mechanism of kasugamycin has been elucidated through several key biochemical and molecular biology techniques. Detailed methodologies for these assays are provided below.

4.1 Toeprinting Assay to Monitor 30S Initiation Complex Formation

This assay directly visualizes the position of the 30S initiation complex on an mRNA template and is used to assess how inhibitors like kasugamycin prevent its formation.

-

Objective: To determine if kasugamycin inhibits the binding of the 30S subunit and fMet-tRNA to the mRNA start site.

-

Materials:

-

Purified 30S ribosomal subunits

-

mRNA template with a known start codon and Shine-Dalgarno sequence

-

Initiation Factors (IF1, IF2, IF3)

-

fMet-tRNAfMet

-

Kasugamycin stock solution

-

Reverse transcriptase and dNTPs

-

A radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the start codon

-

-

Protocol:

-

Assembly of Initiation Complexes: In a reaction tube, combine 30S subunits, the mRNA template, and initiation factors IF1 and IF3. Incubate for 5 minutes at 37°C to allow binding.

-

Inhibitor Addition: Add varying concentrations of kasugamycin to the reactions. Include a no-drug control.

-

Initiation: Add IF2, GTP, and fMet-tRNAfMet to the mixture and incubate for a further 15 minutes at 37°C to allow the formation of the 30S initiation complex.

-

Primer Extension: Add the labeled DNA primer and reverse transcriptase to the reaction. The enzyme will synthesize a cDNA strand until it is physically blocked by the assembled 30S complex, creating a truncated product known as a "toeprint."

-

Analysis: Denature the products and resolve them on a sequencing polyacrylamide gel alongside a DNA sequencing ladder generated with the same primer and template. The toeprint will appear as a distinct band 15-16 nucleotides downstream of the start codon's +1 position. The intensity of this band is proportional to the amount of 30S IC formed. A dose-dependent decrease in the intensity of the toeprint band in the presence of kasugamycin indicates inhibition of initiation complex formation.[5]

-

4.2 In Vitro Translation Assay

This assay measures the overall synthesis of a protein from a specific mRNA template in a cell-free system, providing a functional measure of inhibition.

-

Objective: To quantify the inhibitory effect of kasugamycin on the synthesis of a complete protein.

-

Materials:

-

S30 cell-free extract from E. coli

-

mRNA template (e.g., encoding β-galactosidase or luciferase)

-

[35S]-Methionine or other radiolabeled amino acid

-

Amino acid mixture (minus methionine)

-

Energy source (ATP, GTP)

-

Kasugamycin stock solution

-

-

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the translation reaction mixture containing the S30 extract, mRNA template, amino acid mixture, and the energy source.

-

Inhibitor Addition: Add kasugamycin to the reactions across a range of concentrations. Include a no-drug control.

-

Initiate Synthesis: Add [35S]-Methionine to start the reaction and incubate at 37°C for 30-60 minutes.

-

Stop Reaction & Precipitate Protein: Stop the reaction by adding a strong base (e.g., NaOH). Precipitate the newly synthesized proteins by adding trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated protein on a glass fiber filter. Wash the filter to remove unincorporated [35S]-Methionine. Measure the radioactivity retained on the filter using a scintillation counter.

-

Analysis: Plot the measured radioactivity (counts per minute) against the kasugamycin concentration. This allows for the calculation of the IC50 value, the concentration of kasugamycin required to inhibit protein synthesis by 50%.[10][19]

-

4.3 Ribosome Filter Binding Assay

This assay specifically measures the binding of fMet-tRNA to the ribosome-mRNA complex.

-

Objective: To directly measure the effect of kasugamycin on the binding of initiator tRNA to the 30S-mRNA complex.

-

Materials:

-

Purified 30S ribosomal subunits

-

mRNA template (e.g., a short synthetic mRNA with a start codon)

-

[3H]-fMet-tRNAfMet or other suitably labeled initiator tRNA

-

Kasugamycin stock solution

-

Nitrocellulose filters

-

-

Protocol:

-

Reaction Assembly: Combine 30S subunits and the mRNA template in a binding buffer.

-

Inhibitor Addition: Add kasugamycin at various concentrations.

-

tRNA Binding: Add the radiolabeled fMet-tRNAfMet and incubate to allow the formation of the 30S initiation complex.

-

Filtration: Quickly pass the reaction mixture through a nitrocellulose filter under vacuum. The large 30S complex (with bound mRNA and tRNA) will be retained by the filter, while the small, free fMet-tRNA will pass through.

-

Quantification: Wash the filter with a cold binding buffer to remove non-specific binding. Place the filter in a scintillation vial with a scintillation cocktail and measure the retained radioactivity.

-

Analysis: A reduction in radioactivity on the filter in the presence of kasugamycin indicates that the antibiotic inhibits the stable binding of fMet-tRNA to the 30S-mRNA complex.[2][13]

-

Visualizations of Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts related to kasugamycin's mechanism of action.

Caption: Kasugamycin inhibits initiation by blocking 30S IC formation and 70S IC maturation.

Caption: Experimental workflow for a toeprinting assay to measure inhibition of 30S IC formation.

Caption: Logical relationships of primary kasugamycin resistance mechanisms in bacteria.

Mechanisms of Resistance

Bacterial resistance to kasugamycin primarily arises from two mechanisms that involve alterations to its ribosomal target.

-

Mutations at the Binding Site: Point mutations in the 16S rRNA at the direct binding site, such as at the universally conserved residues G926 or A794, can confer high levels of resistance.[3][16] These mutations are thought to directly impede the binding of the antibiotic to its pocket in the mRNA channel.

-

Inactivation of the ksgA Gene: A more common mechanism for low-level resistance is the mutation or inactivation of the ksgA gene.[1][20] This gene encodes a specific 16S rRNA dimethyltransferase that methylates two adjacent adenine residues (A1518 and A1519) in helix 45 of the 30S subunit.[16][20][21] The absence of this methylation leads to a conformational change in the ribosome that indirectly confers resistance, even though these residues are not in direct contact with the bound drug.[16][22] Strains with ksgA mutations can subsequently acquire high-level resistance at a much greater frequency.[1][21]

Conclusion

Kasugamycin serves as a powerful and specific inhibitor of the initiation phase of bacterial protein synthesis. Its well-defined binding site on the 16S rRNA and its mechanism of inhibiting translation through steric hindrance of mRNA placement provide a clear model for its antibacterial action. The context-dependent nature of its inhibition highlights the intricate interplay between antibiotics, the ribosome, and the mRNA template. The detailed experimental protocols and mechanistic understanding presented in this guide offer valuable tools and knowledge for researchers in microbiology, structural biology, and antibiotic drug development.

References

- 1. Kasugamycin - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]

- 5. pnas.org [pnas.org]

- 6. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nthu.primo.exlibrisgroup.com [nthu.primo.exlibrisgroup.com]

- 14. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]

- 18. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Action of Kasugamycin [jstage.jst.go.jp]

- 20. ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inactivation of KsgA, a 16S rRNA Methyltransferase, Causes Vigorous Emergence of Mutants with High-Level Kasugamycin Re… [ouci.dntb.gov.ua]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Optimal Kasugamycin Sulfate Concentration for Bacterial Culture Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing kasugamycin sulfate for the inhibition of bacterial cultures. This document outlines the mechanism of action, provides typical inhibitory concentrations for various bacteria, and includes a detailed protocol for determining the Minimum Inhibitory Concentration (MIC).

Introduction to this compound

Kasugamycin is an aminoglycoside antibiotic produced by the bacterium Streptomyces kasugaensis.[1] It is primarily known for its bacteriostatic or bactericidal effects, depending on the concentration used.[2] Kasugamycin is particularly effective against a range of Gram-negative bacteria and is also used in agriculture to control fungal and bacterial plant diseases.[1][3] Its unique mechanism of action, which involves the inhibition of translation initiation, makes it a valuable tool in research and a potential candidate for drug development.[4][5]

Mechanism of Action

Kasugamycin exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis.[4] Specifically, it binds to the 30S ribosomal subunit within the mRNA channel.[4][6] This binding interferes with the formation of the translation initiation complex, preventing the binding of initiator fMet-tRNA and thereby blocking the synthesis of new proteins.[4][7] Kasugamycin's action is distinct in that it specifically inhibits the translation of canonical mRNAs, while leaderless mRNAs are less affected.[4][8]

dot

Caption: Mechanism of action of Kasugamycin on the bacterial ribosome.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The optimal concentration of this compound for bacterial inhibition varies depending on the bacterial species and strain. The following table summarizes reported MIC values for several bacteria. It is crucial to determine the MIC for the specific strain being used in your experiments.

| Bacterial Species | MIC Range (µg/mL) | Notes |

| Neisseria gonorrhoeae (susceptible) | 30 | Clinical isolates show varying sensitivity.[2][9] |

| Neisseria gonorrhoeae (somewhat sensitive) | 60 - 100 | |

| Neisseria gonorrhoeae (resistant) | 200 | |

| Pseudomonas spp. | 125 - 250 | Activity is higher in more basic media.[10][11] |

| Mycobacterium tuberculosis | 400 | In vitro MIC.[12] |

| Erwinia amylovora | Effective in controlling fire blight | Specific MIC values in culture are not well-documented in the provided search results.[13] |

| Xanthomonas spp. | Active against this genus | Specific MIC values are not detailed in the search results.[1][3] |

| Corynebacterium spp. | Active against this genus | Specific MIC values are not detailed in the search results.[1][3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the steps to determine the MIC of this compound for a specific bacterial strain.[14][15]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer or microplate reader

-

Sterile tubes for dilution

-

Pipettes and sterile tips

Procedure:

-

Preparation of Kasugamycin Stock Solution:

-

Prepare a stock solution of this compound in a suitable sterile solvent (e.g., deionized water). The concentration should be at least 10 times the highest concentration to be tested.

-

Filter-sterilize the stock solution.

-

-

Preparation of Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the kasugamycin stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

Culture the desired bacterial strain overnight in the appropriate broth.

-

Dilute the overnight culture to achieve a standardized cell density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Further dilute the standardized suspension to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).

-

-

Inoculation and Incubation:

-

Add 10 µL of the final bacterial inoculum to each well, except for the negative control (sterility control) wells.

-

Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of kasugamycin that completely inhibits visible growth of the bacteria.

-

Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Considerations and Troubleshooting

-

pH of the Medium: The activity of kasugamycin can be influenced by the pH of the culture medium. For instance, its activity against Pseudomonas is enhanced in more basic conditions.[10][11] It is advisable to test a range of pH values if optimal inhibition is not achieved.

-

Bacterial Resistance: Bacteria can develop resistance to kasugamycin through various mechanisms, including mutations affecting the ribosome or enzymes that modify the antibiotic.[2][16][17] If a previously susceptible strain shows reduced sensitivity, consider investigating potential resistance mechanisms.

-

Sub-inhibitory Concentrations: The use of kasugamycin at concentrations below the MIC may have other effects on bacteria, such as altering biofilm formation or influencing mistranslation rates.[12][18] These effects can be explored in further studies.

References

- 1. The active ingredient Kasugamycin – Kingelong Việt Nam [kingelong.com.vn]

- 2. ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kasugamycin - Wikipedia [en.wikipedia.org]

- 5. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]

- 6. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]

- 7. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ams.usda.gov [ams.usda.gov]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]